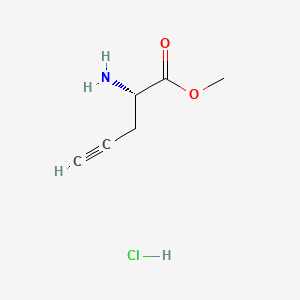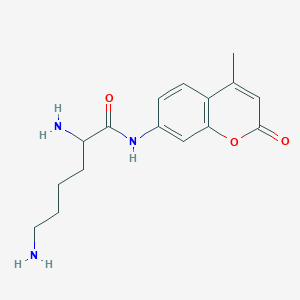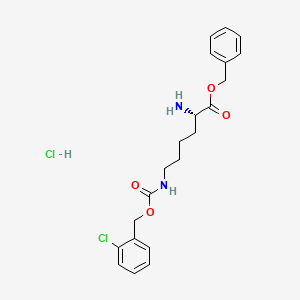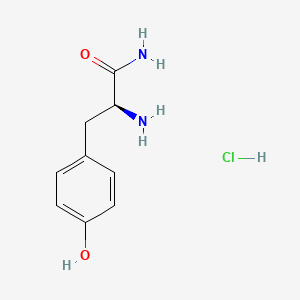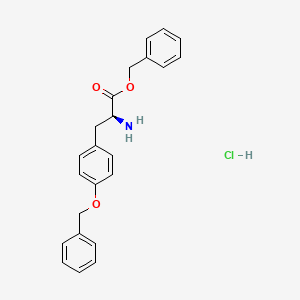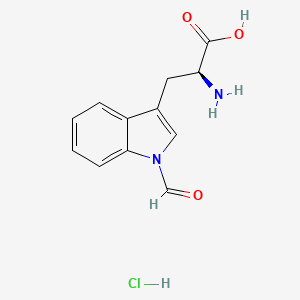
H-D-Ser(tBu)-OtBu HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Ser(tBu)-OtBu HCl is a novel and versatile chemoselective reagent that has been developed for use in a variety of organic synthesis and medicinal chemistry applications. This reagent has been shown to be highly effective in the synthesis of compounds with a wide range of structural complexity, and its use has been reported in a number of different areas, including the synthesis of antibiotics, peptides, and other pharmaceuticals. In addition, this compound has been used to facilitate the synthesis of high-value compounds in laboratory experiments.
Applications De Recherche Scientifique
Cardioprotective Properties
H-D-Ser(tBu)-OtBu HCl, as part of the tetrapeptide derivative Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), has shown promising cardioprotective properties. In a study, PEP1261 demonstrated effectiveness in reducing serum marker enzyme levels and restoring electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats. It inhibited the action of free radicals by increasing antioxidant levels and showed potential as a cardioprotective agent with membrane-stabilizing action (Manikandan et al., 2002).
Analytical Applications in Food Safety
The compound has been used in the context of food safety, particularly in the study of organotin compounds migration from food packaging. Surface-enhanced Raman scattering (SERS) was used for rapid analysis of organotin compounds, including dibutyltin maleate and tributyltin chloride, after migration tests from polyvinyl chloride, a model food packaging material. The study demonstrated the potential of SERS for direct-in-liquid analysis of food simulant after standardized migration tests, showing promising results for the detection and quantification of migrated organotin compounds (Mandrile et al., 2020).
Synthesis of Human-Secretin
The compound has been utilized in the synthesis of peptides, notably in the total synthesis of Human-secretin, a heptacosapeptide amide. The study involved designing and assembling fragments, including a segment with H-D-Ser(tBu)-OtBu, using the Wünsch/Weygand-method with dicyclohexylcarbodiimide. The synthesized Human-secretin displayed full biological activity compared to Porcine-secretin (Wünsch et al., 1993).
Pharmaceutical Research
In pharmaceutical research, the compound has been part of studies involving hormone analogues. For instance, D-Ser(TBU)6-EA10-LRh, a luteinizing hormone-releasing hormone analogue, was used in studies to investigate its effects on the luteal phase in women. The compound demonstrated the ability to induce luteolysis and its luteolytic effect could be prevented by treatment with human chorionic gonadotropin (Bergquist et al., 1980).
Neuropharmacology
This compound, as part of the peptide BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], was studied for its resistance to degradation and bioavailability. The peptide, a selective and potent agonist of the δ opioid receptor, demonstrated resistance to degradation by rat serum and brain membrane in vitro and showed a significant percentage presence in the brain after intravenous injection in mice. The study supported the potential of BUBU and similar peptides for characterizing pharmacological responses induced by selective stimulation of δ and μ receptors after systemic administration (Delay-Goyet et al., 1991).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718555 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179559-35-4 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

